1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

biopassive insulation neural probe encapsulation initiated chemical vapor deposition

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (abbreviated V3D3 or D3V) is a cyclic organosilicon monomer of formula C₉H₁₈O₃Si₃ featuring a six-membered Si–O ring with one vinyl and one methyl substituent on each silicon. At ambient conditions it is a transparent liquid with density ~0.97 g/mL, boiling point 80 °C at 20 mmHg, and flash point 64 °C.

Molecular Formula C9H18O3Si3
Molecular Weight 258.49 g/mol
CAS No. 3901-77-7
Cat. No. B1329748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
CAS3901-77-7
Molecular FormulaC9H18O3Si3
Molecular Weight258.49 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
InChIInChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
InChIKeyBVTLTBONLZSBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 3901-77-7): Procurement-Relevant Physicochemical Profile


1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (abbreviated V3D3 or D3V) is a cyclic organosilicon monomer of formula C₉H₁₈O₃Si₃ featuring a six-membered Si–O ring with one vinyl and one methyl substituent on each silicon. At ambient conditions it is a transparent liquid with density ~0.97 g/mL, boiling point 80 °C at 20 mmHg, and flash point 64 °C . Its boiling point under reduced pressure is substantially lower than that of the fully methylated analogue hexamethylcyclotrisiloxane (D3, bp 134 °C at 760 mmHg), a consequence of the vinyl substitution that alters intermolecular interactions and volatility [1]. The compound serves as a monomer for ring‑opening polymerization, a cross‑linker in initiated chemical vapor deposition (iCVD), and a vinyl‑donor in cross‑coupling chemistry.

Why Generic Cyclosiloxane Substitution Fails for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane


Cyclotrisiloxanes with identical ring size but different substituents cannot be interchanged without profoundly altering the properties of the final material. The three vinyl groups on V3D3 are the sole source of reactive unsaturation in the ring; when V3D3 is copolymerized with hexamethylcyclotrisiloxane (D3), the vinyl content of the resulting polysiloxane can be tuned from 0.5 to 11 mmol/g simply by varying the monomer feed ratio [1]. Replacing V3D3 with D3 yields a polymer devoid of vinyl functionality, eliminating the ability to cross‑link, graft, or perform subsequent thiol‑ene or hydrosilylation chemistry. Similarly, substituting the larger‑ring analogue tetravinyltetramethylcyclotetrasiloxane (V4D4) alters both the cross‑link density and the dielectric performance of iCVD films, as documented in the quantitative comparisons below.

Head-to-Head Quantitative Differentiation Evidence for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane


Bulk Resistivity of iCVD Poly(V3D3) vs. Parylene‑C for Chronic Neural Implants

Poly(V3D3) films synthesized by iCVD exhibit a bulk resistivity of 4 × 10¹⁵ Ω·cm, which exceeds the resistivity of Parylene‑C, the incumbent material for insulating chronically implanted neural devices [1]. Under physiological soak conditions with constant electrical bias, poly(V3D3) maintained its insulating properties for over 2 years [1].

biopassive insulation neural probe encapsulation initiated chemical vapor deposition

Dielectric Constant and Mechanical Properties of iCVD Films: V3D3 vs. V4D4 (Tetravinyltetramethylcyclotetrasiloxane)

Films deposited from V3D3 by pulsed‑plasma CVD and annealed exhibit dielectric constants of 2.55–2.9 with a nanoindentation hardness of 0.527 GPa [1]. The four‑vinyl analogue V4D4, when processed by iCVD and annealed at 410 °C, reaches a lower dielectric constant of 2.15 and a higher hardness of 0.78 GPa and modulus of 5.4 GPa [2]. V3D3 thus occupies a distinct design space: it delivers a moderately low dielectric constant while requiring milder annealing conditions (400 °C vs. 410 °C) and retaining 99.25 % film thickness after a 2 h anneal at 400 °C under N₂ [1].

low‑k dielectric interlayer dielectric iCVD thin films

Vinyl‑Content Tunability via Anionic Copolymerization with Hexamethylcyclotrisiloxane (D3)

In anionic ring‑opening copolymerization, the feed ratio of V3D3 to hexamethylcyclotrisiloxane (D3) directly controls the vinyl group density of the product. A patented method demonstrates that by varying this ratio, the vinyl content of the resulting polysiloxane can be adjusted from 0.5 to 11 mmol/g [1]. Copolymerization of D3 alone yields zero vinyl functionality, precluding any post‑polymerization cross‑linking or grafting. The European Polymer Journal study further shows that increasing the mole fraction of V3D3 monomer in the feed leads to systematically higher degrees of branching in the final ABx macromonomers [2].

ring‑opening polymerization vinyl‑functional polysiloxane macromonomer design

Photocatalytic Thiol‑Ene Regioselectivity: V3D3 vs. Higher Vinyl Cyclosiloxanes (D4V, D5V)

In a photocatalytic thiol‑ene reaction with cysteamine hydrochloride, V3D3, D4V (tetravinyl‑tetramethylcyclotetrasiloxane), and D5V (pentavinyl‑pentamethylcyclopentasiloxane) were all converted to amine‑functionalized cyclosiloxanes. The β‑adduct regioselectivity was consistently 93 % irrespective of the number of vinyl groups or ring size [1]. This indicates that V3D3 provides equivalent click‑reaction selectivity to its higher‑vinyl, larger‑ring analogues, but with the advantage of a simpler, lower‑molecular‑weight scaffold that may facilitate easier purification and characterization.

thiol‑ene click chemistry amine‑functionalized siloxane hybrid networks

Film Surface Quality and Cross‑Link Density: Poly(V3D3) vs. Linear Polysiloxane Coatings

iCVD‑derived poly(V3D3) films are pinhole‑free with an RMS roughness of only 0.4 nm, and they are insoluble in both polar and non‑polar solvents, consistent with a highly cross‑linked architecture [1]. Linear polysiloxanes (e.g., PDMS) lack this solvent resistance and typically exhibit higher surface roughness unless extensively cross‑linked post‑deposition. The combination of sub‑nanometer roughness and universal solvent insolubility is a direct consequence of the trifunctional vinyl cross‑linking topology enabled by V3D3.

ultrathin film surface roughness solvent resistance

iCVD Processing Latitude: Moderate Deposition Rate and High‑Voltage Breakdown Strength

Uniform P(V3D3) films were deposited on 200 mm silicon wafers by industrial iCVD with a moderate deposition rate of <8 nm/min [1]. The resulting films exhibit a relative permittivity εr of ~3 and a breakdown field close to 7 MV/cm; a 1.2 µm thick P(V3D3) film withstands voltages near 1000 V [1]. In contrast, inorganic dielectrics such as SiO₂ or SiNₓ, when deposited thick enough to achieve similar voltage stand‑off, often introduce problematic mechanical stress that limits 3D integration. P(V3D3) thus offers a conformal, low‑stress organic dielectric alternative.

high‑voltage capacitor integrated capacitor conformal dielectric

High‑Value Application Scenarios for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane Based on Quantitative Evidence


Biopassive Insulation for Chronically Implanted Neural Electrodes

iCVD‑deposited poly(V3D3) provides a bulk resistivity exceeding that of Parylene‑C, combined with >2‑year hydrolytic stability under physiological conditions and confirmed non‑cytotoxicity to PC12 neurons [1]. The film's pinhole‑free nature (RMS roughness 0.4 nm) and high adhesive strength to silicon substrates make it a superior choice for conformal encapsulation of fine‑wire neural probes [1].

Low‑k Interlayer Dielectric Films for Back‑End‑of‑Line Integration

Pulsed‑plasma CVD of V3D3 and water yields films with dielectric constants of 2.55–2.9, a hardness of 0.527 GPa, and 99.25 % thickness retention after 400 °C annealing [1]. This performance fills the gap between ultralow‑k V4D4 films (k≈2.15, requiring 410 °C anneal) and conventional SiO₂ (k≈3.9), offering a thermally robust option when the process thermal budget is constrained [2].

Precision Synthesis of Vinyl‑Functional Polysiloxane Macromonomers

By anionic copolymerization of V3D3 with hexamethylcyclotrisiloxane (D3), the vinyl content of the resulting polysiloxane can be systematically tuned from 0.5 to 11 mmol/g, enabling on‑demand design of cross‑linkable or graftable macromonomers for branched silicone architectures [1][2]. The same vinyl‑content control is impossible with D3 alone.

High‑Voltage Integrated Capacitors on 3D‑Structured Silicon

P(V3D3) films deposited by industrial iCVD on 200 mm wafers achieve a breakdown field of ~7 MV/cm and can withstand ~1000 V at 1.2 µm thickness, with a moderate relative permittivity of ~3 [1]. The combination of high voltage stand‑off, low mechanical stress, and conformal coverage on etched trenches makes P(V3D3) a strong candidate for integrated passive devices in power electronics [1].

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